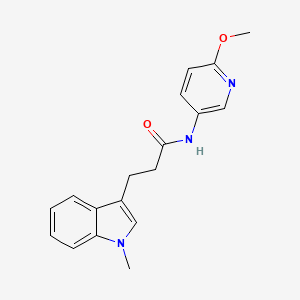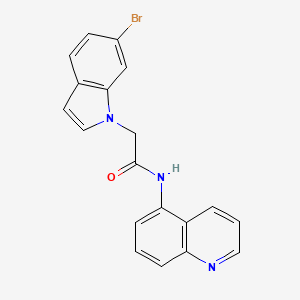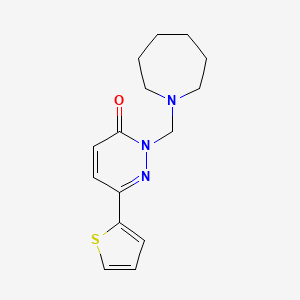![molecular formula C20H22ClNO6 B11008278 trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11008278.png)
trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a chromen-2-one (coumarin) moiety, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
-
Synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate
Starting Material: 6-chloro-4-methylcoumarin.
Reagents: Acetic anhydride, pyridine.
Conditions: Reflux the mixture to obtain the acetate derivative.
-
Formation of the amide linkage
Intermediate: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Reagents: Aminomethylcyclohexanecarboxylic acid, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature, in the presence of a base like triethylamine.
-
Hydrolysis and purification
Reagents: Hydrochloric acid or sodium hydroxide for hydrolysis.
Conditions: Aqueous medium, followed by purification using column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for improved efficiency and yield.
Automated purification systems: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the chromen ring.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
-
Reduction: : Reduction of the carbonyl groups in the chromen ring.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ethanol or ether.
-
Substitution: : Electrophilic substitution reactions on the aromatic ring.
Reagents: Halogens, nitrating agents.
Conditions: Presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes like COX-2, which is involved in inflammation.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.
Anticancer: Investigated for its cytotoxic effects on cancer cells.
Industry
Dyes and Pigments: Used in the synthesis of fluorescent dyes.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: Naturally occurring anticoagulant.
Coumarin: Parent compound with various biological activities.
Uniqueness
Structural Complexity: The presence of both a chromen-2-one moiety and a cyclohexane ring.
Functional Diversity: Multiple functional groups allowing for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C20H22ClNO6 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-[[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H22ClNO6/c1-11-6-19(24)28-16-8-17(15(21)7-14(11)16)27-10-18(23)22-9-12-2-4-13(5-3-12)20(25)26/h6-8,12-13H,2-5,9-10H2,1H3,(H,22,23)(H,25,26) |
InChI Key |
PRIXVYSKRRCDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008200.png)

![3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11008207.png)
![N-(1H-benzimidazol-2-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008208.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B11008215.png)

![2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11008221.png)
![methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11008227.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11008243.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008252.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008260.png)
![N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11008266.png)
![4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide](/img/structure/B11008284.png)
